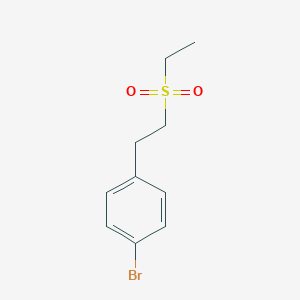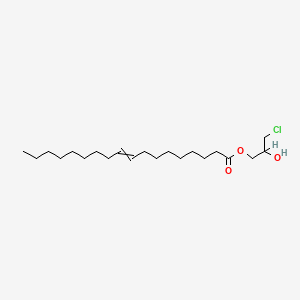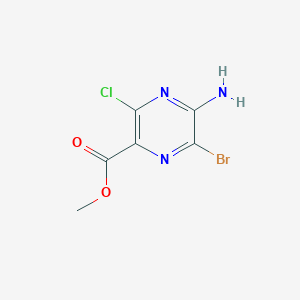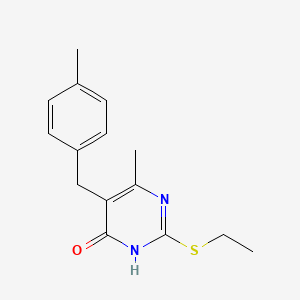
2-(3-Ethylthio)-4-hydroxy-6-methyl-5-(4-methylbenzyl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Ethylthio)-4-hydroxy-6-methyl-5-(4-methylbenzyl)pyrimidine is a complex organic compound with a pyrimidine core This compound is characterized by the presence of various functional groups, including an ethylthio group, a hydroxy group, a methyl group, and a methylbenzyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Ethylthio)-4-hydroxy-6-methyl-5-(4-methylbenzyl)pyrimidine typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes and ketones with thiourea, followed by cyclization and functional group modifications. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the final product in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Ethylthio)-4-hydroxy-6-methyl-5-(4-methylbenzyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to modify the functional groups, such as converting the ethylthio group to an ethyl group.
Substitution: The aromatic ring and the pyrimidine core can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents such as halogens, acids, and bases are employed under controlled conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups into the molecule.
Aplicaciones Científicas De Investigación
2-(3-Ethylthio)-4-hydroxy-6-methyl-5-(4-methylbenzyl)pyrimidine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the development of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of 2-(3-Ethylthio)-4-hydroxy-6-methyl-5-(4-methylbenzyl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(3-Methylthio)-4-hydroxy-6-methyl-5-(4-methylbenzyl)pyrimidine
- 2-(3-Ethylthio)-4-hydroxy-6-methyl-5-(4-chlorobenzyl)pyrimidine
- 2-(3-Ethylthio)-4-hydroxy-6-methyl-5-(4-methylphenyl)pyrimidine
Uniqueness
2-(3-Ethylthio)-4-hydroxy-6-methyl-5-(4-methylbenzyl)pyrimidine stands out due to its specific combination of functional groups, which imparts unique chemical properties and potential applications. Its structure allows for diverse chemical modifications and interactions, making it a valuable compound in various fields of research and industry.
Propiedades
Fórmula molecular |
C15H18N2OS |
|---|---|
Peso molecular |
274.4 g/mol |
Nombre IUPAC |
2-ethylsulfanyl-4-methyl-5-[(4-methylphenyl)methyl]-1H-pyrimidin-6-one |
InChI |
InChI=1S/C15H18N2OS/c1-4-19-15-16-11(3)13(14(18)17-15)9-12-7-5-10(2)6-8-12/h5-8H,4,9H2,1-3H3,(H,16,17,18) |
Clave InChI |
NEDQQAMBVDDSOE-UHFFFAOYSA-N |
SMILES canónico |
CCSC1=NC(=C(C(=O)N1)CC2=CC=C(C=C2)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




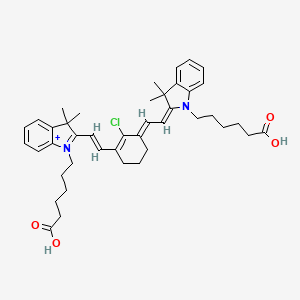
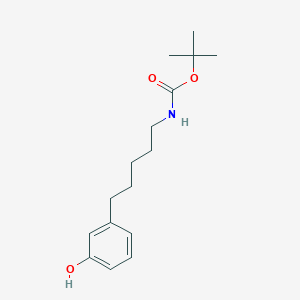
![Tert-butyl-7-[4-(4-fluorophenyl)-6-isopropyl-2-hydroxypyrimidin-5-YL]-(3R,5S)-isopropylidene-(E)-6-heptenoate](/img/structure/B13723304.png)
![6-(Benzyloxy)-1-ethyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B13723305.png)
![3-Oxa-1-aza-spiro[4.5]decane-2,8-dione](/img/structure/B13723307.png)
![1-[1-(2,5-Difluorophenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13723310.png)
![2,2-Dimethyl-3-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxy]-propionic acid ethyl ester](/img/structure/B13723316.png)

![3-[4-(Tetrahydropyran-4-ylmethoxy)-phenoxy]-azetidine](/img/structure/B13723335.png)
